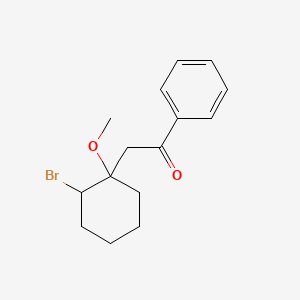
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one is an organic compound that features a brominated cyclohexane ring, a methoxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one typically involves the bromination of a cyclohexane derivative followed by the introduction of a methoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products may include hydroxyl or amine derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2-methylcyclohexanone
- 2-Bromo-2-methylpropane
- 2-Bromo-2-methylbutane
Uniqueness
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one is unique due to the presence of both a brominated cyclohexane ring and a methoxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific research and industrial applications.
Propiedades
Número CAS |
63169-92-6 |
|---|---|
Fórmula molecular |
C15H19BrO2 |
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
2-(2-bromo-1-methoxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C15H19BrO2/c1-18-15(10-6-5-9-14(15)16)11-13(17)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |
Clave InChI |
OLIPTZULIMLXCZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCC1Br)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















